2-(3-Amino-5-chlorophenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(3-amino-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2,10H2 |
InChI Key |
QOIJZWQGNWYPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CCO |
Origin of Product |
United States |
Foundational & Exploratory
3-Amino-5-chlorophenethyl alcohol physiochemical characteristics
An In-depth Technical Guide to the Physicochemical Characterization of 3-Amino-5-chlorophenethyl alcohol
Introduction
3-Amino-5-chlorophenethyl alcohol is a substituted phenethyl alcohol derivative. Compounds of this class are valuable building blocks in medicinal chemistry and materials science. The presence of three distinct functional groups—a primary aromatic amine, a halogen (chloro) substituent, and a primary alcohol—makes it a versatile synthon for creating more complex molecules. The amino group can be acylated, alkylated, or diazotized; the hydroxyl group can be oxidized or esterified; and the aromatic ring can undergo further electrophilic substitution.
A thorough understanding of the physicochemical characteristics of a molecule like 3-Amino-5-chlorophenethyl alcohol is a non-negotiable prerequisite for its effective use in research and development. These properties dictate everything from reaction conditions and purification strategies to formulation and potential bioavailability in drug development contexts. This guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines the authoritative experimental protocols required for their determination. While specific experimental data for this exact molecule is sparse in publicly available literature, this guide will leverage data from structurally analogous compounds to explain the principles and methodologies for its characterization.
Chemical Identity and Structure
Before any experimental work, establishing the definitive structure and basic molecular information is paramount.
-
IUPAC Name: 2-(3-Amino-5-chlorophenyl)ethan-1-ol
-
Molecular Formula: C₈H₁₀ClNO
-
Molecular Weight: 171.62 g/mol
-
CAS Number: While a specific CAS number for this compound is not readily found in major databases, related structures like (3-Amino-5-chlorophenyl)methanol have the CAS number 79944-63-1.[1][2] Researchers synthesizing this molecule would need to characterize it fully to establish its identity.
Caption: Chemical structure of 3-Amino-5-chlorophenethyl alcohol.
Predicted and Analogous Physicochemical Properties
The following table summarizes the expected properties based on its structure and data from analogous compounds like Phenethyl alcohol and its chloro- and amino-substituted derivatives.
| Property | Predicted Value / Characteristic | Rationale & Analogous Data |
| Physical State | Likely a solid or high-boiling liquid at 25°C. | Phenethyl alcohol is a liquid, but the addition of polar amino and chloro groups, which can increase intermolecular forces (hydrogen bonding, dipole-dipole), may raise the melting point above room temperature.[3][4] For example, (3-Amino-5-chlorophenyl)methanol is a light brown to brown solid.[5] |
| Melting Point | > 25°C | The presence of hydrogen bonding (from -OH and -NH₂) and dipole-dipole interactions (from C-Cl) will likely result in a higher melting point than the parent phenethyl alcohol (-27°C).[4] |
| Boiling Point | > 220°C (at 760 mmHg) | Phenethyl alcohol boils at 219-221°C.[4] The amino and chloro groups will increase the molecular weight and polarity, thus elevating the boiling point. It is often determined at reduced pressure to prevent decomposition; for example, 3-chlorophenethyl alcohol boils at 135-137°C at 13 mmHg. |
| Water Solubility | Slightly soluble to sparingly soluble. | The molecule has both polar (-OH, -NH₂) and nonpolar (aromatic ring, ethyl chain) regions. The parent, phenethyl alcohol, is slightly soluble (2 mL/100 mL H₂O).[4] The amino group may slightly increase water solubility, but the chloro group decreases it. Solubility will be pH-dependent. |
| Organic Solvent Solubility | Miscible with most organic solvents. | Expected to be soluble in alcohols (ethanol, methanol), ethers (diethyl ether), and chlorinated solvents (dichloromethane) due to its organic character.[4] |
| pKa | ~4-5 for the anilinium ion (-NH₃⁺) | The amino group is basic. The pKa of aniline is ~4.6. The electron-withdrawing chloro group on the ring is expected to slightly decrease the basicity of the amino group, resulting in a slightly lower pKa for its conjugate acid. |
Experimental Protocols for Characterization
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.
Methodology: Digital Melting Point Apparatus (e.g., DigiMelt, Mel-Temp) [6]
-
Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry watch glass. Finely crush the solid into a powder.
-
Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[6]
-
Initial Determination (Rapid Run): Place the capillary tube in the apparatus. Set a fast ramp rate (e.g., 10-20°C/min) to find an approximate melting range.[6]
-
Accurate Determination (Slow Run): Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat to about 15°C below the expected melting point. Then, decrease the ramp rate to 1-2°C/min.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Boiling Point Determination
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8] It is a characteristic physical property that depends on the strength of intermolecular forces. Since high temperatures can cause decomposition, determining the boiling point at reduced pressure (vacuum) is standard for high-molecular-weight organic compounds.
Methodology: Thiele Tube Method (for small quantities) [9]
-
Setup: Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Take a small capillary tube and seal one end using a flame. Place the capillary tube, sealed end up, into the liquid in the test tube.[10]
-
Heating: Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.[9]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs when the vapor pressure of the sample exceeds the external pressure.
-
Cooling & Recording: Remove the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record this temperature as the boiling point.[9]
-
Pressure Correction: Always record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[7]
Solubility Profile Determination
Causality: The "like dissolves like" principle governs solubility.[11] A compound's solubility in a series of solvents provides strong clues about its functional groups and overall polarity. For 3-Amino-5-chlorophenethyl alcohol, the amino group allows for acid-base chemistry, making its solubility pH-dependent.
Caption: Logical workflow for determining the acid-base nature of a compound.
Methodology: Systematic Solubility Testing [12][13][14]
-
Water: To ~25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves.[12]
-
5% HCl: If insoluble in water, use a fresh sample and test its solubility in 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as the amino group, which forms a water-soluble ammonium salt (R-NH₃⁺Cl⁻).[13]
-
5% NaOH: If insoluble in water and 5% HCl, use a fresh sample and test its solubility in 0.75 mL of 5% aqueous NaOH. Solubility here would indicate a sufficiently acidic proton (e.g., a phenol), which is not expected for this molecule but is part of a complete workup.
-
Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, and dichloromethane to establish suitable solvents for reactions and chromatography.
pKa Determination
Causality: The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[15] For the amino group in our compound, determining the pKa of its conjugate acid (the anilinium ion) is crucial for understanding its behavior in buffered solutions, which is vital for pharmaceutical and biological applications.
Methodology: Potentiometric Titration [16][17]
-
Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If solubility is low, a mixed solvent system (e.g., water/ethanol) can be used, though this will yield an apparent pKa (pKa*).
-
Acidification: Add a known excess of a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the amino group to its conjugate acid form (R-NH₃⁺).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from a burette. Record the pH after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the curve (the inflection point). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pH at this volume is equal to the pKa.[17]
Conclusion
The physicochemical properties of 3-Amino-5-chlorophenethyl alcohol, a molecule with significant potential in chemical synthesis, are governed by the interplay of its amino, chloro, and hydroxyl functional groups. While direct experimental values are not widely published, this guide establishes a robust framework for their determination. By applying the authoritative protocols detailed herein—from melting and boiling point analysis to systematic solubility testing and pKa determination—researchers can confidently characterize this compound. This essential data provides the foundation for its successful application in drug discovery, materials science, and beyond, ensuring reproducibility, purity, and predictable behavior in complex chemical systems.
References
- Melting point determination. (n.d.). Retrieved from Department of Chemistry, University of Calgary.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- DETERMINATION OF BOILING POINTS. (n.d.).
- Chemistry LibreTexts. (2022, May 5). 6.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Experimental No. (2) Boiling Point. (2021, July 16).
- Determination of Melting Point. (n.d.).
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
- Quora. (2017, June 24). How can you determine the solubility of organic compounds?.
- Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
- Experiment 1 - Melting Points. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from University of Wisconsin-River Falls.
- Kool, J., et al. (n.d.).
- ScenTree. (n.d.). Phenyl ethyl alcohol (CAS N° 60-12-8).
- Studylib. (n.d.).
- Sigma-Aldrich. (n.d.). (3-Amino-5-chlorophenyl)methanol.
- Sigma-Aldrich. (n.d.). 3-Chlorophenethyl alcohol 98%.
- eGyanKosh. (n.d.).
- GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa.
- Wikipedia. (n.d.). Phenethyl alcohol.
- Cheméo. (n.d.). Chemical Properties of Phenylethyl Alcohol (CAS 60-12-8).
- Restek. (n.d.). Phenethyl alcohol.
- Sciencemadness Wiki. (2025, October 4). Phenethyl alcohol.
- PubChem. (n.d.). (3-amino-5-chlorophenyl)methanol.
- ChemicalBook. (n.d.). (3-AMINO-5-CHLOROPHENYL)METHANOL CAS#: 79944-63-1.
- MySkinRecipes. (n.d.). (3-Amino-5-chlorophenyl)methanol.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (3-AMINO-5-CHLOROPHENYL)METHANOL CAS#: 79944-63-1 [m.chemicalbook.com]
- 3. scentree.co [scentree.co]
- 4. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 5. (3-Amino-5-chlorophenyl)methanol [myskinrecipes.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
Methodological & Application
Storage and stability protocols for 3-amino-5-chlorophenethyl alcohol
Application Note: Storage and Stability Protocols for 3-Amino-5-Chlorophenethyl Alcohol
Abstract
3-Amino-5-chlorophenethyl alcohol (CAS: 1346602-50-9 / Generic Analog) is a critical bifunctional building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. Its structural integrity is compromised by two primary factors: the oxidative instability of the electron-rich aniline moiety and the hygroscopic nature of the amino-alcohol motif. This guide outlines rigorous protocols for storage, handling, and quality control to prevent "browning" (oxidation) and hydrolytic degradation, ensuring high purity for downstream applications.
Physicochemical Profile & Stability Risk Analysis
To design an effective storage protocol, one must understand the molecular vulnerabilities. This molecule contains three distinct functional groups that dictate its stability profile.
| Property | Characteristic | Stability Implication |
| Primary Amine ( | Electron-rich, Basic | High Risk: Prone to rapid oxidation by atmospheric oxygen to form N-oxides, hydroxylamines, and colored azo-dimers (browning). |
| Primary Alcohol ( | Nucleophilic, Polar | Medium Risk: Contributes to hygroscopicity. Can undergo esterification if stored with acid vapors or oxidation to aldehydes/acids under extreme stress. |
| Aryl Chloride ( | Electron-withdrawing | Low Risk: Generally stable, but dehalogenation can occur under intense UV light or catalytic hydrogenation conditions. |
| Physical State | Solid / Viscous Oil | Handling Risk: Low melting point solids often undergo "caking" upon moisture absorption. |
Degradation Mechanism Visualization
The following diagram illustrates the primary failure modes: oxidative coupling of the amine and moisture absorption.
Figure 1: Primary degradation pathways. The amine group is the most sensitive site, leading to rapid discoloration upon air exposure.
Storage Protocols
The following protocols are mandatory for maintaining purity >98% over 6+ months.
Protocol A: Long-Term Storage (> 1 Month)
-
Temperature: Store at -20°C (
5°C) . Lower temperatures significantly retard the kinetics of auto-oxidation [1]. -
Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is required.[1] Argon is preferred as it is heavier than air and forms a more effective blanket over the solid/oil.
-
Container:
-
Primary: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap. Amber glass filters UV light to prevent photolysis [2].
-
Secondary: Sealed desiccant bag or jar containing activated silica gel or molecular sieves to maintain low humidity.
-
-
Sealing: Parafilm® or electrical tape should be applied over the cap junction to prevent oxygen diffusion.
Protocol B: Short-Term / Working Aliquots (< 1 Month)
-
Temperature: 2–8°C (Refrigerated).
-
Handling: Do not store in solution for long periods. If dissolved (e.g., in DMSO or Methanol), use within 24 hours or freeze at -80°C.
-
Precaution: Minimize headspace in the vial. If a large bottle is opened, re-purge with inert gas before closing.
Handling & Thawing Workflow
A major source of contamination is water condensation reacting with the cold compound upon opening.
Figure 2: Correct thawing and handling workflow to prevent moisture ingress and oxidation.
Key Step: Never open a cold vial in humid ambient air. Condensed water will dissolve into the amino alcohol, accelerating degradation.
Quality Control (QC) & Re-Test Criteria
Before using valuable reagents in synthesis, validate integrity using these parameters.
Visual Inspection
-
Pass: White to off-white solid; colorless viscous oil.
-
Fail: Yellow, brown, or black discoloration. This indicates significant amine oxidation (formation of azo impurities) [3].
HPLC Method (Stability Indicating)
Use this generic method to detect oxidized impurities which are often more polar.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) (Acidic pH keeps amine protonated) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (Aromatic ring) and 210 nm (Amine/Alcohol) |
| Pass Criteria | Purity |
Safety & Toxicology (HSE)
-
Hazards: Irritating to eyes, respiratory system, and skin.[2][3] Harmful if swallowed [4].[2][3]
-
Incompatibilities:
-
Strong Oxidizers: Reaction with peroxides or permanganates can be violent.
-
Acyl Chlorides/Anhydrides: Will react rapidly with both the amine and alcohol groups.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhaling dust/vapors.
References
-
BenchChem. (2025).[1][4] Enhancing the stability of N-Allyl-3-(trifluoromethyl)aniline during storage. Retrieved from (General reference for aniline derivative storage).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Aminophenol (Structural Analog). Retrieved from .
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from .
-
Fisher Scientific. (2025). Safety Data Sheet: Halogenated Aniline Derivatives. Retrieved from .
Sources
Handling Precautions for Chlorinated Amino-Phenethyl Alcohols
Application Note & Safety Protocol | Version 1.0
Audience: Medicinal Chemists, Process Safety Engineers, and Pharmaceutical Researchers.
Scope: This guide covers the safe handling, storage, and experimental manipulation of chlorinated amino-phenethyl alcohols (e.g., 2-amino-1-(4-chlorophenyl)ethanol), commonly used as chiral intermediates in the synthesis of
Introduction: The Dual-Hazard Profile
Chlorinated amino-phenethyl alcohols represent a unique class of bifunctional building blocks. Structurally, they combine a basic primary/secondary amine, a nucleophilic hydroxyl group, and a lipophilic chlorinated aromatic ring. This "dual functionality" creates a specific hazard profile that distinguishes them from simple solvents or inorganic salts.
Why this matters:
-
Chemical Instability: The proximity of the amine and alcohol groups makes these compounds prone to intramolecular cyclization (e.g., oxazolidinone formation) or oxidation, necessitating rigorous storage conditions.
-
Biological Activity: As precursors to potent adrenergic drugs (e.g., Tulobuterol, Clenbuterol), these intermediates often possess significant biological activity themselves, including CNS and respiratory toxicity.
-
Corrosivity: The free base forms are caustic to mucous membranes, while the hydrochloride salts are acidic irritants.
Chemical Hazards & Toxicology
Structure-Activity Toxicity
The addition of a chlorine atom to the phenethyl alcohol scaffold significantly increases lipophilicity (LogP), enhancing skin absorption rates compared to non-chlorinated analogs.
| Hazard Class | GHS Category | Mechanism of Action |
| Acute Toxicity (Oral/Dermal) | Category 3/4 | Systemic absorption leads to adrenergic stimulation; potential CNS depression. |
| Skin Corrosion/Irritation | Category 1B / 2 | Basic amine groups saponify skin lipids; chlorinated ring enhances penetration. |
| Eye Damage | Category 1 | Irreversible corneal damage due to high pH (free base) or acidity (HCl salt). |
| Sensitization | Category 1 | Potential to act as haptens, triggering allergic dermatitis upon repeated exposure. |
Incompatibility Matrix
-
Acid Chlorides/Anhydrides: Violent exothermic reaction releasing HCl gas.
-
Strong Oxidizers: Risk of uncontrolled oxidation of the alcohol or amine moiety.
-
Atmospheric
: The free amine rapidly absorbs carbon dioxide to form carbamates, degrading purity.
Storage & Stability Protocols
The Causality of Degradation: Unlike simple alcohols, chlorinated amino-phenethyl alcohols are hygroscopic and air-sensitive. Moisture facilitates the formation of hydrates, while oxygen can lead to N-oxidation.
Protocol A: Long-Term Storage
-
Container Selection: Use amber borosilicate glass with Teflon-lined caps. Avoid metal containers for hydrochloride salts to prevent corrosion.
-
Atmosphere: Mandatory storage under an inert atmosphere (Nitrogen or Argon).
-
Reasoning: Prevents carbonate formation on the amine surface.
-
-
Temperature:
-
Free Base: Store at 2–8°C.
-
Hydrochloride Salt: Store at ambient temperature (desiccated) or -20°C for long-term (>6 months).
-
Experimental Handling Protocols
Protocol B: Safe Weighing & Transfer
Objective: Prevent inhalation of bioactive dust and cross-contamination.
Prerequisites:
-
Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
-
PPE: Nitrile gloves (double-gloved) or Silver Shield® laminates for solutions >1M. P100 respirator if working outside a hood.
Step-by-Step:
-
Static Control: Place an ionizing fan or anti-static gun near the balance.
-
Why: Amino alcohols are often fluffy, electrostatic powders that aerosolize easily.
-
-
Taring: Tare the receiving vessel with the lid on.
-
Transfer: Open the stock container only inside the hood. Transfer using a disposable antistatic spatula.
-
Decontamination: Wipe the exterior of the receiving vessel with a methanol-dampened wipe before removing it from the hood.
Protocol C: Reaction Workup (Thionyl Chloride Activation)
Context: A common transformation involves converting the alcohol to a chloride using thionyl chloride (
Risk: This reaction releases massive volumes of
Workflow Diagram (DOT):
Caption: Figure 1: Safety workflow for the chlorination of amino-phenethyl alcohols using thionyl chloride, highlighting critical exotherm control points.
Detailed Steps:
-
Scrubber Setup: Connect the reaction vessel outlet to a caustic scrubber (NaOH solution) to trap
and HCl. -
Temperature Control: Cool the amino-alcohol solution to 0°C before adding
. The amine moiety will act as an internal base, generating heat immediately upon addition. -
Quenching (The Danger Zone):
-
Never add water directly to the reaction mixture.
-
Correct Method: Pour the reaction mixture slowly onto cracked ice/saturated
. -
Self-Validating Check: Monitor the pH.[1] Ensure it remains basic (> pH 8) to prevent the formation of volatile nitrogen mustards (if bis-chloro species are possible) or to ensure complete neutralization.
-
Spill Response & Waste Disposal[2][3]
Protocol D: Spill Cleanup Decision Tree
Caption: Figure 2: Decision logic for cleaning spills of chlorinated amino-phenethyl alcohols. Note the prohibition of sawdust for oxidizable amines.
Waste Segregation:
-
Category: Halogenated Organic Waste.
-
Prohibition: Do not mix with acidic waste streams (risk of heat generation) or oxidizing waste (risk of fire).
-
Labeling: Must clearly state "Toxic," "Corrosive," and "Halogenated."
Analytical Verification (Self-Validation)
To ensure the integrity of your handling and storage, perform these checks:
-
Visual Inspection:
-
Pass: White to off-white crystalline solid.
-
Fail: Yellow/brown discoloration indicates oxidation or amine degradation.
-
-
HPLC Purity Check:
-
Use a C18 column with a basic mobile phase buffer (e.g., Ammonium Bicarbonate) or an acidic buffer (0.1% TFA) to ensure sharp peak shape for the amine.
-
Degradant Marker: Look for a peak at RRT ~0.8 (often the oxidized ketone) or RRT ~1.2 (dimerization).
-
References
-
National Institutes of Health (NIH) - PubChem. 2-Amino-1-(4-chlorophenyl)ethanol Compound Summary. [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry. [Link]
-
ResearchGate. Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Amino-5-chlorophenyl)ethanol
Welcome to the technical support center for the purification of 2-(3-Amino-5-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.
Section 1: Understanding the Molecule and Potential Impurities
This compound is a polar aromatic amino alcohol. Its structure, containing both a basic amino group and a hydroxyl group, dictates its solubility and reactivity, which are key considerations for purification.
Common Impurities:
Impurities in the crude product can originate from starting materials, by-products, or degradation.[1] These can include:
-
Unreacted Starting Materials: Such as derivatives of 3-amino-5-chlorobenzaldehyde or corresponding nitro-aromatics.
-
Over-alkylation or N-alkylation Products: Where the amine functionality has reacted further.
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[2]
-
Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis.[1]
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
FAQs and Troubleshooting
Q1: My crude product is a dark, oily substance. How can I best handle this for initial purification?
A1: An oily or deeply colored crude product often indicates the presence of significant impurities, including oxidation products.
-
Initial Wash: Before attempting more rigorous purification, consider an initial wash. If your product is solid at room temperature, trituration with a non-polar solvent like hexanes or petroleum ether can help remove less polar impurities.
-
Charcoal Treatment: If the color persists after initial purification attempts, a treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol), add a small amount of activated carbon, heat gently, and then filter through celite to remove the carbon. Be aware that this can sometimes lead to product loss on the carbon surface.
Q2: I'm struggling to get my compound to crystallize during recrystallization. What can I do?
A2: Recrystallization is a powerful technique for purifying solids, but finding the right solvent system is crucial.[3][4]
-
Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] For a polar molecule like this compound, consider polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water.[3][5]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[4]
-
Seeding: Add a tiny crystal of pure product to the cooled solution.
-
Reducing Solvent Volume: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the cooled, saturated solution until it becomes slightly cloudy, then warm until it is clear again and allow to cool slowly.
-
Q3: My compound is streaking badly on the TLC plate during column chromatography method development. What does this mean and how can I fix it?
A3: Streaking on a TLC plate often indicates that the compound is too polar for the chosen mobile phase or is interacting too strongly with the stationary phase (typically silica gel).
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Use a More Polar Solvent System: Consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Baseline Impurities: If you are trying to remove very polar, baseline impurities, a simple filtration through a plug of silica can be an effective shortcut.[6]
-
Acid/Base Modification: The basicity of the amino group can lead to strong interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can help to improve the peak shape and reduce streaking.[6]
Q4: I'm not getting good separation between my product and a key impurity during column chromatography. What are my options?
A4: Achieving good separation can be challenging, especially with closely related impurities.
-
Optimize the Solvent System: This is the most critical factor. Systematically test different solvent ratios and combinations. Thin-layer chromatography (TLC) is an invaluable tool for this optimization.[7] Aim for an Rf value of around 0.2-0.3 for your target compound to ensure good separation on the column.[6]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the separation can be very effective for separating compounds with different polarities.[6]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina can be a good alternative to silica gel for the purification of basic compounds.[8] Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is another powerful option for polar compounds.[9]
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your purification experiments. Remember to always perform small-scale trials before committing your entire batch.
Protocol 1: Recrystallization
This protocol is suitable for crude products that are solid and have a moderate level of purity.
Objective: To purify this compound by crystallization from a suitable solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.
-
If the solution is colored, you can add a small amount of activated carbon at this stage, stir for a few minutes, and then hot filter to remove the carbon.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.[10]
Objective: To purify this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add a small amount of triethylamine (e.g., 0.5%) to the solvent system if streaking is observed. The ideal Rf for the product is around 0.2-0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Visualization of Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Column Chromatography Workflow
Caption: The systematic process of purifying a compound using flash column chromatography.
Section 5: Data Summary
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, can yield very pure material, cost-effective. | Requires a solid compound, finding a suitable solvent can be time-consuming, potential for product loss in the mother liquor. | Purifying large quantities of solid material with moderate to high initial purity. |
| Column Chromatography | Highly versatile, can separate complex mixtures, applicable to both solids and liquids. | Can be time-consuming and solvent-intensive, scalability can be challenging.[10] | Separating compounds with different polarities, especially when multiple impurities are present. |
| Acid-Base Extraction | Good for separating acidic, basic, and neutral compounds. Can handle large quantities. | Requires immiscible solvents, can lead to emulsion formation. | Initial cleanup to remove acidic or neutral impurities from the basic product. |
References
-
Abdel-Shafy, H., et al. (2017). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Water Science, 7(5), 2497–2504. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Pharma Intermediates. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?[Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Reppe, W., & Magin, A. (1941). Process for the preparation of amino-alcohols. U.S. Patent No. 2,243,977. Washington, DC: U.S.
-
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
- Vecchio, G., & Gabetta, B. (1999). Process for the purification of an aminoalcohol. U.S. Patent No. 5,866,719. Washington, DC: U.S.
-
LCGC International. (2010, November 1). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
W.M. Keck Science Department. (2019, April 23). The Science of Recrystallization [Video]. YouTube. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- CNIPA. (2012). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Bell, S. C. (1966). Process for the preparation of 2-amino-benzophenone oximes. U.S. Patent No. 3,247,251. Washington, DC: U.S.
-
2A Biotech. (n.d.). (S)-2-AMINO-1-(3-CHLOROPHENYL)ETHANOL HYDROCHLORIDE. [Link]
-
Teasdale, A., et al. (2013). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 113(3), 1897-1959. [Link]
-
Gupta, A., et al. (2020). Genotoxic impurities: An important regulatory aspect. Asian Journal of Pharmaceutical and Clinical Research, 13(6), 10-25. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Science.gov. (n.d.). pharmaceutical genotoxic impurities: Topics. [Link]
-
Wikipedia. (n.d.). Mustard gas. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. cup.edu.cn [cup.edu.cn]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
Solving solubility issues of 2-(3-Amino-5-chlorophenyl)ethanol in DMSO
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Amino-5-chlorophenyl)ethanol in Dimethyl Sulfoxide (DMSO). We will move beyond simple instructions to explain the underlying chemical principles, ensuring your experimental setup is both effective and reliable.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered when preparing solutions of this compound in DMSO.
Q1: I'm observing incomplete dissolution. My solution is cloudy or has visible particulates. What are the immediate steps?
A1: Incomplete dissolution is often the first hurdle. It typically indicates that the solution is nearing or has exceeded the compound's equilibrium solubility under the current conditions, or that the dissolution kinetics are slow. Here is a systematic approach to resolve this issue.
Immediate Corrective Actions:
-
Mechanical Agitation (Vortexing): Vigorously vortex the solution for 2-3 minutes. This increases the interaction between the solvent and solute particles, breaking down aggregates and accelerating the dissolution process.[1]
-
Sonication: If vortexing is insufficient, use a bath sonicator. The high-frequency sound waves create cavitation bubbles that implode near the solid particles, providing intense localized energy to break apart the crystal lattice structure and enhance dissolution.
-
Gentle Heating: Carefully warm the solution in a water bath. Increasing the temperature provides the necessary energy to overcome the solute-solute interactions within the crystal.
Causality & Expert Insights: The dissolution of a crystalline solid is an endothermic process that requires energy to break the crystal lattice. Mechanical agitation and sonication provide kinetic energy to speed up this process at a given temperature. Heating directly increases the system's thermal energy and generally raises the compound's saturation solubility, allowing more solute to dissolve.
| Method | Mechanism | Recommended Parameters |
| Vortexing | Increases kinetic energy, enhances solvent-solute interaction. | 2-3 minutes at maximum speed. |
| Sonication | Provides high-energy micro-agitation via acoustic cavitation. | 10-15 minutes in a standard laboratory water bath sonicator. |
| Gentle Heat | Increases thermal energy, overcomes crystal lattice energy, increases solubility. | 30-40°C. Do not exceed 50°C to avoid potential degradation. |
Q2: My compound dissolved perfectly at first, but now I see crystals or a precipitate. Why is this happening and how can I prevent it?
A2: This phenomenon, known as precipitation, typically arises from two main causes: the creation of a supersaturated solution or changes in storage conditions, particularly the introduction of water.
Root Causes & Prevention Strategies:
-
Supersaturation: You may have created a supersaturated solution, especially if heat was used for initial dissolution. While stable for a short period, these solutions are thermodynamically unstable, and precipitation can be triggered by temperature changes (like cooling to room temperature or freezing), physical shock, or the presence of nucleation sites (like dust particles).
-
Solution: Determine the compound's true equilibrium solubility at your standard working temperature (e.g., room temperature) using the protocol provided in Part 2 . Avoid preparing stock solutions that exceed this concentration.
-
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Since this compound is poorly water-soluble, the introduction of even small amounts of water into the DMSO stock can significantly lower the compound's solubility, causing it to crash out of solution.
-
Solution: Always use anhydrous (≥99.9% purity), sterile-filtered DMSO.[2] Purchase in small-volume bottles with protective septa and handle them in a low-humidity environment (e.g., under a nitrogen blanket or in a dry box) if possible.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and create temperature gradients that promote precipitation.
-
Solution: Once a stock solution is prepared, aliquot it into single-use volumes in sterile microcentrifuge tubes and store them at -20°C or -80°C.[3] This practice minimizes both water absorption and the number of freeze-thaw cycles the bulk of your stock is exposed to.
-
Q3: I suspect my compound is degrading in the DMSO stock. What are the signs and potential causes?
A3: Compound stability in DMSO is a critical concern, especially for molecules with reactive functional groups like aromatic amines.[4]
Signs of Degradation:
-
Color Change: A primary indicator is a change in the solution's color, often turning yellow or brown over time.
-
Unexpected Assay Results: A gradual loss of potency or activity in biological assays can point to compound degradation.
-
Appearance of New Peaks in Analytical Scans: If you have access to analytical techniques like HPLC-MS, the appearance of new peaks that were not present in the initial analysis is a definitive sign of degradation.
Potential Causes:
-
DMSO's Intrinsic Reactivity: While generally stable, DMSO can decompose, particularly at elevated temperatures or in the presence of acids or bases, which can act as catalysts.[5][6][7] The amino group on your compound is basic, which could potentially influence local pH and facilitate these pathways. The decomposition of DMSO can generate reactive intermediates that may interact with your compound.[8][9]
-
Oxidation: The amine functional group can be susceptible to oxidation. Ensure your DMSO is stored properly to minimize exposure to air and light.
-
Hydrolysis: If your DMSO is not anhydrous, the presence of water can lead to hydrolysis of sensitive functional groups over long-term storage. A study on compound stability found that while many compounds are stable in a 90/10 DMSO/water mixture, a significant portion can degrade.[10]
Mitigation Strategy: The best defense is proper preparation and storage. Use high-purity anhydrous DMSO, store aliquots at -80°C for long-term storage, and protect from light.[3] If stability issues persist, consider preparing fresh solutions more frequently.
Part 2: Essential Protocols & Methodologies
Protocol A: Determining Maximum Experimental Solubility in DMSO
This protocol provides a reliable method to determine the equilibrium solubility of this compound at a specific temperature, preventing issues of supersaturation and precipitation.[1][11]
Step-by-Step Methodology:
-
Prepare a Supersaturated Slurry:
-
Weigh approximately 5-10 mg of the compound into a sterile 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This should be an amount where you expect the compound not to fully dissolve.
-
Vortex the tube vigorously for 5 minutes to create a uniform slurry.
-
-
Equilibration:
-
Place the tube on a rotator or shaker at a constant, controlled temperature (e.g., 25°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., >14,000 rpm) for 15 minutes to pellet all undissolved solid material.
-
-
Sample Collection:
-
Carefully open the tube, ensuring not to disturb the pellet.
-
Withdraw a precise volume (e.g., 50 µL) of the clear supernatant from the top layer and transfer it to a new, clean tube.
-
-
Quantification:
-
Dilute the supernatant sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of your analytical instrument.
-
Determine the compound's concentration using a validated analytical method such as HPLC-UV or LC-MS with a standard calibration curve.
-
-
Calculation:
-
Back-calculate the original concentration in the DMSO supernatant. This value represents the maximum equilibrium solubility at the tested temperature.
-
Caption: Workflow for determining equilibrium solubility.
Protocol B: Best Practices for Preparing and Storing High-Concentration Stock Solutions
This protocol outlines the standard procedure for preparing a reliable stock solution for use in downstream assays.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO (≥99.9% purity)[2]
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes (1.5 or 2.0 mL)
-
Calibrated micropipettes and sterile tips
Step-by-Step Methodology:
-
Calculation:
-
Determine the mass of the compound needed to achieve your target concentration. The molecular weight of this compound is 171.62 g/mol .[12]
-
Formula: Mass (mg) = Target Molarity (mol/L) * Volume (L) * 171.62 ( g/mol ) * 1000 (mg/g)
-
-
Weighing:
-
Accurately weigh the calculated mass of the compound directly into a sterile microcentrifuge tube. It is better to dissolve the entire contents of a manufacturer's vial rather than trying to weigh out small amounts to avoid errors from static electricity and material loss.[13]
-
-
Dissolution:
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Use sonication or gentle warming as described in Part 1 if necessary. Visually inspect the solution against a bright light to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in separate sterile tubes.
-
Clearly label each tube with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What grade of Dimethyl Sulfoxide (DMSO) is recommended?
A1: The choice of DMSO grade is critical for reproducibility and stability.
| Grade | Purity | Key Features & Recommended Use |
| Anhydrous | ≥99.9% | Contains very low water content. This is the most highly recommended grade to prevent compound precipitation.[2] |
| Molecular Biology Grade | ≥99.9% | Tested for the absence of nucleases and proteases. Ideal for cell-based assays and work with nucleic acids or proteins. |
| ACS/USP/Ph. Eur. Grade | ≥99.9% | Meets stringent purity standards set by the American Chemical Society or pharmacopeias. Excellent for all research applications.[14] |
Always use a fresh, unopened bottle of a high-purity grade for preparing stock solutions to ensure minimal water content and absence of contaminants.
Q2: What is the impact of water in DMSO on my compound's solubility and stability?
A2: Water has a significant negative impact. DMSO is a polar aprotic solvent, making it an excellent solvent for a wide range of compounds.[5] However, this compound, with its aromatic and chloro- components, is significantly less soluble in water. As DMSO absorbs atmospheric water, the solvent properties of the mixture change, becoming more polar and protic. This reduces its capacity to solvate your compound, leading directly to precipitation.[15] Furthermore, water can participate in hydrolytic degradation pathways, compromising the integrity of your compound over time.
Q3: Are there alternative solvents or co-solvents I can use?
A3: While DMSO is often the first choice due to its broad dissolving power, alternatives can be considered if solubility or stability issues persist.[5][16]
-
Co-solvents: If a pure DMSO stock is problematic for downstream applications (e.g., cell toxicity), a co-solvent system can be used for the final working solution.[3] Common co-solvents added to aqueous media include PEG400, ethanol, or cyclodextrins. These can help keep the compound in solution when diluting the DMSO stock into an aqueous buffer.[3][17]
-
Alternative Solvents: For initial stock preparation, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be tested. However, their toxicity and chemical compatibility with your compound and assay system must be carefully evaluated.
Q4: How does the chemical structure of this compound influence its solubility?
A4: The solubility of this molecule is a balance of its different structural features.
Caption: Key structural features of the molecule.
-
Hydrophobic Character: The chlorophenyl ring is the dominant feature, making the molecule largely hydrophobic (lipophilic). This is the primary reason for its poor solubility in water and good solubility in organic solvents like DMSO.
-
Polar Groups: The amino (-NH2) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds.[12] These groups allow for interaction with polar solvents. DMSO is a polar aprotic solvent and an excellent hydrogen bond acceptor, which helps it effectively solvate the -OH and -NH2 groups, contributing to its effectiveness as a solvent for this compound.
The overall solubility is a trade-off. The molecule is not polar enough to dissolve well in water, but the polar functional groups allow it to be readily dissolved in a strong polar aprotic solvent like DMSO.
Part 4: References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
-
gChem. (n.d.). Pharmaceuticals. Retrieved from [Link]
-
Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]
-
Taylor & Francis Online. (2023, November 9). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
He-Sen. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]
-
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
Taylor & Francis Online. (2023, October 18). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]
-
BioTechniques. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Kyushu University Institutional Repository. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Retrieved from [Link]
-
CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Amino-2-chlorophenyl)ethanol. Retrieved from [Link]
-
Chemsrc. (2025, September 3). (2R)-2-Amino-2-(3-chlorophenyl)ethanol. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
gChem. (n.d.). DMSO. Retrieved from [Link]
-
US EPA. (2023, November 1). Ethanol, 2-[(2-chlorophenyl)amino]-. Retrieved from [Link]
-
Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. Retrieved from [Link]
-
ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved from [Link]
-
ResearchGate. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with? Retrieved from [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. solvents dimethyl sulfoxide: Topics by Science.gov [science.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. 2-(5-Amino-2-chlorophenyl)ethanol | C8H10ClNO | CID 17805099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 14. gchemglobal.com [gchemglobal.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 17. ijmsdr.org [ijmsdr.org]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 2-(3-Amino-5-chlorophenyl)ethanol
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 2-(3-Amino-5-chlorophenyl)ethanol , a critical intermediate in the synthesis of adrenergic receptor agonists and kinase inhibitors.
Unlike standard spectral libraries, this guide focuses on comparative analysis . We evaluate the target molecule against its synthetic precursor (nitro-derivative) and potential regioisomers. We also analyze solvent-dependent behaviors (
Key Analytical Identifiers
-
1,3,5-Substitution Pattern: Confirmed by three distinct triplets/doublets in the aromatic region (
6.3–6.6 ppm) with small meta-coupling constants ( Hz). -
Reaction Success Marker: Significant upfield shift of aromatic protons (
ppm) upon reduction of the nitro group. -
Labile Proton Visibility:
is required to resolve the amino and hydroxyl protons, which are often invisible or broadened in .
Structural Logic & Prediction
To interpret the spectrum accurately, one must understand the electronic influence of substituents on the benzene ring.
Electronic Effects
-
Amino Group (
): Strongly electron-donating (+M effect). drastically shields ortho and para positions. -
Chlorine Atom (
): Electron-withdrawing (-I effect) but weakly electron-donating (+M). Net effect is de-shielding at ortho positions relative to the amino effect. -
Ethanol Chain (
): Weakly activating alkyl group.
Predicted Chemical Shifts (Additivity Principle)
Based on Pretsch and Silverstein increment systems:
| Proton Label | Position | Electronic Environment | Predicted Shift ( | Multiplicity |
| H2 | Ar-H (b/w | Ortho to | 6.35 – 6.45 | Approx. Triplet ( |
| H4 | Ar-H (b/w | Ortho to | 6.50 – 6.60 | Approx. Triplet ( |
| H6 | Ar-H (b/w Cl & Alkyl) | Ortho to Cl, Ortho to Alkyl (Least Shielded) | 6.60 – 6.70 | Approx. Triplet ( |
| H7 | Benzylic | Attached to aromatic ring | 2.60 – 2.70 | Triplet ( |
| H8 | Ether | Deshielded by Oxygen | 3.55 – 3.65 | Triplet/Multiplet |
| H-N | Exchangeable (Solvent dependent) | 4.80 – 5.20 | Broad Singlet | |
| H-O | Exchangeable (Solvent dependent) | 4.50 – 4.70 | Triplet (in dry DMSO) |
Comparative Analysis: Target vs. Alternatives
Scenario A: Reaction Monitoring (Nitro Reduction)
Context: The most common synthesis route involves reducing 2-(3-Chloro-5-nitrophenyl)ethanol.
Objective: Confirm complete reduction of
| Feature | Target: Amino-Derivative | Precursor: Nitro-Derivative | Diagnostic Action |
| Aromatic Region | Upfield ( | Downfield ( | Pass: If peaks > 7.0 ppm disappear.Fail: Persistence of peaks at 8.0 ppm. |
| Amine Signal | Visible broad singlet ( | Absent. | Check integration (2H). |
Scenario B: Solvent Selection ( vs. )
Context: Choice of solvent dramatically affects the visibility of exchangeable protons.[1]
-
(Chloroform-d):
-
and
protons often appear as broad, indistinguishable humps or exchange with trace water. -
Recommendation: Use only for checking hydrocarbon backbone purity.
-
and
-
(Dimethyl Sulfoxide-d6):
-
Forms H-bonds with
and , slowing exchange. -
Result:
appears as a sharp singlet (2H). appears as a triplet (1H) due to coupling with the adjacent . -
Recommendation:Mandatory for full characterization.
-
Experimental Protocol
Sample Preparation
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Add 0.6 mL of
(99.9% D).-
Note: Ensure solvent is stored over molecular sieves to prevent water peaks from obscuring the aliphatic region (~3.3 ppm).
-
-
Homogenization: Sonicate for 30 seconds if dissolution is slow.
-
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced correctly.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30).
-
Number of Scans (NS): 16 or 32 (sufficient for 10 mg).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width: -2 to 14 ppm.
Visualizations
Molecular Structure & Proton Assignment
The following diagram maps the specific protons to the predicted shifts discussed in Section 2.
Caption: Figure 1: Predicted chemical shifts (
Analytical Decision Tree
Use this workflow to validate sample purity and identity.
Caption: Figure 2: Step-by-step decision tree for validating the identity of this compound.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for additivity rules and substituent effects).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2023). Proton NMR Data. University of Wisconsin-Madison. Available at: [Link] (Verified source for chemical shift ranges).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link] (Standard for solvent residual peaks).
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS/MS Analysis of 2-(3-Amino-5-chlorophenyl)ethanol
In the landscape of pharmaceutical development and metabolite identification, a comprehensive understanding of a compound's behavior under mass spectrometric analysis is paramount. This guide provides an in-depth, technical comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation of 2-(3-Amino-5-chlorophenyl)ethanol. Moving beyond a simple recitation of methods, we will explore the underlying principles of ionization and fragmentation, offering a robust framework for researchers, scientists, and drug development professionals to approach the structural elucidation of this and similar molecules.
Introduction: The Analytical Challenge of Small Polar Molecules
This compound is a small molecule characterized by its polar functional groups—a primary amine and a hydroxyl group—and a halogenated aromatic ring. These features present a unique set of challenges and opportunities in LC-MS analysis. The polarity of the molecule can make it difficult to retain on traditional reversed-phase chromatography columns, potentially leading to co-elution with matrix components and ion suppression.[1] However, its basic amino group makes it an excellent candidate for positive-mode electrospray ionization (ESI), a soft ionization technique that typically produces a prominent protonated molecule, [M+H]⁺.[2][3]
The subsequent fragmentation of this protonated molecule via collision-induced dissociation (CID) provides the structural fingerprint necessary for quantification and identification.[4][5] This guide will dissect the fragmentation patterns of this compound at varying collision energies, providing a comparative analysis to facilitate method development and structural confirmation.
Experimental Workflow: A Roadmap to Robust Fragmentation Data
A successful fragmentation study relies on a systematic and well-designed experimental workflow. The following diagram outlines the key stages, from sample preparation to data interpretation.
Sources
Comparing reactivity of 2-(3-Amino-5-chlorophenyl)ethanol vs 2-(3-aminophenyl)ethanol
This guide provides an in-depth technical comparison between 2-(3-aminophenyl)ethanol and its chlorinated analog, 2-(3-Amino-5-chlorophenyl)ethanol . The content is designed to assist medicinal chemists and process engineers in optimizing synthetic routes and understanding the physicochemical implications of this specific substitution.
Subject: this compound vs. 2-(3-aminophenyl)ethanol
Executive Summary
The introduction of a chlorine atom at the 5-position of the 3-aminophenethyl alcohol scaffold significantly alters the molecule's electronic and physicochemical profile. While the parent compound (2-(3-aminophenyl)ethanol) behaves as a typical electron-rich aniline, the 5-chloro derivative exhibits reduced nucleophilicity and enhanced lipophilicity.
-
Primary Reactivity Shift: The electron-withdrawing inductive effect (-I) of the chlorine atom lowers the pKa of the aniline nitrogen by approximately 1.0–1.2 units, requiring more vigorous conditions for N-alkylation or amidation.
-
Process Implication: The chlorinated ring is deactivated toward electrophilic aromatic substitution (EAS) but possesses higher metabolic stability, often making it a preferred scaffold in late-stage drug design (e.g., adrenergic receptor agonists).
Physicochemical Profile & Structural Analysis[1][2][3]
The following table summarizes the key property shifts driven by the 5-chloro substitution.
| Property | 2-(3-aminophenyl)ethanol (Parent) | This compound (Target) | Impact on Application |
| Molecular Weight | 137.18 g/mol | 171.62 g/mol | Mass balance adjustments required. |
| Electronic Character | Electron-Rich (Activated) | Deactivated (Inductively) | Slower reaction rates for N-centered nucleophilic attacks. |
| Est. pKa (Aniline) | ~4.7 | ~3.5 – 3.7 | Reduced basicity; less protonated at physiological pH. |
| Lipophilicity (cLogP) | ~0.8 | ~1.5 | Improved membrane permeability; lower aqueous solubility. |
| H-Bond Donors | 2 (NH₂, OH) | 2 (NH₂, OH) | Identical donor count, but NH₂ is a weaker acceptor. |
Electronic Effect Visualization
The chlorine atom at position 5 is meta to the amino group. Unlike para substitution, where resonance effects (+R) can compete, the meta position is dominated by the Inductive Withdrawal (-I) effect. This pulls electron density away from the aromatic ring and the nitrogen lone pair, stabilizing the free base but destabilizing the transition state in nucleophilic attacks.
Figure 1: Mechanistic comparison of electronic density. The 5-Cl substituent inductively deactivates the ring and reduces the Lewis basicity of the amine.
Reactivity & Synthesis Guidelines
A. Nucleophilic Substitution (N-Alkylation/Amidation)
The most critical operational difference is the nucleophilicity of the aniline nitrogen.
-
Parent: Reacts readily with acyl chlorides or alkyl halides at room temperature or mild heating (40°C).
-
5-Chloro Analog: The reduced basicity requires "forcing conditions" .
-
Recommendation: Increase reaction temperature by 20–30°C relative to the parent protocol.
-
Catalysis: Use a stronger base scavenger (e.g., DIPEA instead of Pyridine) or add a nucleophilic catalyst (e.g., DMAP) for amidation.
-
B. Electrophilic Aromatic Substitution (EAS)
If your synthesis involves further functionalizing the ring (e.g., halogenation or nitration):
-
Parent: Highly reactive at positions 2, 4, and 6 (Ortho/Para to NH₂). Prone to over-substitution.
-
5-Chloro Analog: The Cl atom deactivates the ring. However, the directing effects of the NH₂ (Ortho/Para) and Cl (Ortho/Para) reinforce each other at positions 2, 4, and 6 relative to the amine.
-
Outcome: While the overall rate is slower, the regioselectivity is higher , leading to cleaner mono-substituted products.
-
C. Metabolic Stability (Drug Design Context)
In medicinal chemistry (e.g., Beta-3 agonist development similar to Mirabegron), the 5-chloro substitution is strategic.[1]
-
Metabolic Blocking: The parent molecule is susceptible to CYP450-mediated oxidation at the electron-rich ring positions.
-
Chlorine Effect: Blocking the 5-position (and electronically deactivating the others) significantly increases the metabolic half-life (
) of the final drug candidate.
Experimental Protocols: Comparative Workflows
The following protocols validate the reactivity differences described above.
Protocol 1: Amide Coupling (Validation of Nucleophilicity)
Objective: Couple the aniline with Benzoyl Chloride.
| Step | 2-(3-aminophenyl)ethanol (Parent) | This compound (Target) |
| Solvent | DCM (Dichloromethane) | THF or Toluene (Higher boiling point required) |
| Base | Triethylamine (1.1 eq) | Pyridine (2.0 eq) or DIPEA (1.5 eq) |
| Temp/Time | 0°C to RT, 2 hours | RT to 60°C, 4–6 hours |
| Workup | Wash with 1N HCl | Wash with 0.5N HCl (Avoid extracting product into aq. phase due to lower basicity) |
Protocol 2: Synthesis of the 5-Chloro Intermediate
Since the 5-chloro analog is less commercially available, it is often synthesized from 3-amino-5-chloroacetophenone or 3-chloro-5-nitro-styrene derivatives.
Recommended Route (Reduction of Nitro-Acid):
-
Starting Material: 3-Chloro-5-nitrobenzoic acid.
-
Reduction: Borane-THF (
) reduction of the carboxylic acid to the alcohol.-
Note: The nitro group survives these conditions.
-
-
Nitro Reduction:
or reduction of the nitro group to the amine.-
Caution: Avoid catalytic hydrogenation (
) if possible, as aryl chlorides can undergo hydrodehalogenation (loss of Cl) under vigorous hydrogenation conditions.
-
Decision Logic for Process Chemists
Use this logic flow to determine the necessary adjustments when switching from the parent to the chlorinated analog.
Figure 2: Operational decision tree for synthesis planning involving 3-amino-5-chlorophenethyl alcohol.
References
-
PubChem Compound Summary: 3-Chloro-5-methylaniline (Structural Analog for pKa estimation). National Center for Biotechnology Information. Retrieved from [Link]
-
Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[2] Journal of Organic Chemistry, 2007.[2] (Theoretical basis for amine nucleophilicity shifts). Retrieved from [Link]
-
U.S. EPA Substance Registry Services . "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (Structural comparison data). Retrieved from [Link][3][4]
Sources
- 1. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. 2-[(3-Aminophenyl) Sulfonyl)Ethanol price,buy 2-[(3-Aminophenyl) Sulfonyl)Ethanol - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
Bioactivity Comparison: Phenethyl Alcohol vs. Chlorinated Phenethyl Alcohols
Executive Summary
Phenethyl Alcohol (PEA) is a widely accepted antimicrobial preservative and fragrance ingredient known for its safety profile and moderate efficacy against Gram-negative bacteria.[1] Chlorinated Phenethyl Alcohols (e.g., 4-chlorophenethyl alcohol, 4-Cl-PEA) represent a structural evolution where the addition of a chlorine atom significantly alters physicochemical properties.
While PEA serves as the industry standard for "gentle" preservation, 4-Cl-PEA exhibits enhanced lipophilicity and membrane partitioning , leading to higher antimicrobial potency. However, this increased bioactivity comes with a trade-off in water solubility and a distinct toxicity profile that restricts its use primarily to intermediate synthesis (e.g., for sulfonamides or agrochemicals) rather than direct consumer application. This guide analyzes the shift in bioactivity driven by chlorination, providing researchers with the data needed to select the appropriate analog for drug discovery or preservative systems.
Physicochemical Basis: The "Chloro" Effect
The fundamental difference in bioactivity stems from the change in lipophilicity (LogP) and electronic distribution caused by the chlorine substituent.
Comparative Physicochemical Profile
| Property | Phenethyl Alcohol (PEA) | 4-Chlorophenethyl Alcohol (4-Cl-PEA) | Impact of Chlorination |
| CAS No. | 60-12-8 | 1875-88-3 | — |
| Molecular Weight | 122.16 g/mol | 156.61 g/mol | +34.45 (Mass increase) |
| LogP (Octanol/Water) | ~1.36 (Exp) | ~2.07 (Calc)* | +0.71 (Increased Lipophilicity) |
| Water Solubility | ~20 g/L | ~4-8 g/L (Est) | Reduced solubility |
| Hammett Constant ( | 0.00 (H) | 0.23 (Cl) | Electron withdrawing; increases acidity of ring protons |
| Boiling Point | 219 °C | ~259 °C | Increased intermolecular forces |
*Note: The LogP increase of ~0.71 is a standard Hansch-Fujita pi-value contribution for a chlorophenyl substitution, directly correlating to increased membrane permeability.
Structure-Activity Relationship (SAR) Analysis
The addition of chlorine at the para position (4-position) exerts two critical effects:
-
Lipophilic Boost: The chlorine atom is highly lipophilic. An increase in LogP from 1.36 to ~2.07 pushes the molecule closer to the "optimal" range for crossing biological membranes (LogP 2–3), enhancing passive diffusion into bacterial cell walls.
-
Membrane Partitioning: 4-Cl-PEA partitions more aggressively into the lipid bilayer than PEA. While PEA requires high concentrations (up to 100 mM) to disrupt membranes, 4-Cl-PEA achieves destabilization at lower molar concentrations.
Figure 1: Structure-Activity Relationship (SAR) showing how chlorination drives lipophilicity, resulting in both higher potency and increased toxicity risks.
Antimicrobial Efficacy Comparison
Mechanism of Action[2][3][4][5]
-
PEA: Acts primarily by reversibly increasing the permeability of the bacterial cell membrane, leading to leakage of potassium ions (
) and inhibition of DNA synthesis at high concentrations. It is bacteriostatic at low doses and bactericidal at high doses. -
4-Cl-PEA: Shares the membrane disruption mechanism but with higher affinity for the lipid bilayer. The chlorine substituent may also facilitate specific interactions with hydrophobic pockets in bacterial enzymes, a property utilized in synthesizing oxazole-based antibiotics.
Comparative Efficacy Data (In Vitro)
While PEA is a standard preservative, 4-Cl-PEA is often tested as a scaffold. The following data synthesizes general efficacy trends derived from homologous series studies.
| Organism | PEA MIC (mg/mL) | 4-Cl-PEA MIC (Estimated) | Interpretation |
| E. coli (Gram -) | 5.0 | ~2.5 - 3.0 | 4-Cl-PEA is ~2x more potent due to outer membrane penetration. |
| P. aeruginosa (Gram -) | 2.5 | ~1.2 - 1.5 | Enhanced lipophilicity aids in bypassing porin exclusion. |
| S. aureus (Gram +) | > 5.0 | ~2.0 - 3.0 | Significant improvement; Cl-group disrupts thick peptidoglycan/lipid interaction. |
| C. albicans (Fungi) | ~4.0 | ~1.5 - 2.0 | High antifungal potential; often used as a fungicide intermediate. |
Key Insight: The "chlorine boost" is most visible against Gram-positive bacteria and fungi, where the hydrophobic cell wall barrier is the primary defense.
Safety & Toxicity Profile
The transition from PEA to 4-Cl-PEA introduces significant safety considerations.
-
Metabolic Fate:
-
PEA: Rapidly oxidized by alcohol dehydrogenase to Phenylacetic Acid (PAA) , which is conjugated (with glycine/glutamine) and excreted. PAA is a natural metabolite.
-
4-Cl-PEA: Oxidized to 4-Chlorophenylacetic acid . The Cl-C bond is metabolically stable and resistant to cleavage. Chlorinated metabolites can accumulate in adipose tissue (higher logP) and may exhibit slower renal clearance.
-
-
Cytotoxicity:
-
PEA is considered non-irritating to skin (up to 1%) but irritating to eyes.
-
4-Cl-PEA is classified as a skin and eye irritant and has shown higher toxicity in aquatic models (e.g., Tetrahymena pyriformis toxicity assays), often used as a proxy for eukaryotic cytotoxicity.
-
Experimental Protocols
To validate the bioactivity differences in your own lab, use these self-validating protocols.
Protocol A: Determination of Partition Coefficient (Shake-Flask Method)
Objective: Empirically verify the lipophilicity difference (
Materials: n-Octanol (HPLC grade), Distilled Water, UV-Vis Spectrophotometer.
-
Pre-saturation: Saturate octanol with water and water with octanol for 24h to ensure phase equilibrium.
-
Preparation: Prepare a 10 mM stock solution of PEA and 4-Cl-PEA in the pre-saturated octanol.
-
Partitioning:
-
Mix 10 mL of drug-octanol solution with 10 mL of pre-saturated water in a separating funnel.
-
Shake vigorously for 5 minutes; allow phases to separate for 1 hour.
-
-
Quantification:
-
Collect the aqueous phase. Centrifuge to remove micro-droplets.
-
Measure absorbance at
(258 nm for PEA; ~265 nm for 4-Cl-PEA). -
Calculate concentration using a standard curve.
-
-
Calculation:
Validation Criteria: PEA LogP must fall between 1.30–1.40. If outside this range, re-saturate solvents.
Protocol B: Comparative Minimum Inhibitory Concentration (MIC)
Objective: Quantify the potency shift against E. coli K12.
Method: Broth Microdilution (CLSI Standard).
-
Inoculum: Prepare E. coli suspension matched to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Prep:
-
Dissolve PEA and 4-Cl-PEA in DMSO (max 1% final concentration).
-
Prepare serial 2-fold dilutions in MHB ranging from 10 mg/mL down to 0.1 mg/mL.
-
-
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24h.
-
Readout: MIC is the lowest concentration with no visible turbidity. Control: Include a DMSO solvent control to ensure the solvent does not inhibit growth.
Metabolic Pathway Visualization
Understanding the metabolic stability is crucial for drug design. The following diagram illustrates the divergence in metabolic processing.
Figure 2: Metabolic oxidation pathways. Note that the chlorinated derivative yields a metabolically stable halogenated acid, which may exhibit different pharmacokinetic properties than the natural PAA metabolite.
References
-
Mechanism of Action of Phenethyl Alcohol. Journal of Bacteriology. (1967).[2] Breakdown of the Cellular Permeability Barrier.[2] Link
-
Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in Microbiology. (1990). Link
-
Phenethyl alcohol: Safety Assessment. RIFM Fragrance Ingredient Safety Assessment. (2024). Link
-
QSAR Modeling of Aquatic Toxicity. Asian Journal of Chemistry. (Comparison of LogP and Toxicity of substituted benzenes including 4-chlorophenethyl alcohol). Link
-
4-Chlorophenethyl alcohol Product Data. BenchChem. (Applications in antimicrobial synthesis). Link
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-(3-Amino-5-chlorophenyl)ethanol: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of 2-(3-Amino-5-chlorophenyl)ethanol. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on the known hazards of structurally similar compounds and general best practices for handling aromatic amines and halogenated compounds.
This guide is structured to provide a clear, risk-based approach to selecting and using Personal Protective Equipment (PPE), ensuring the safety of all laboratory personnel.
Core Principles of Protection
The primary routes of exposure to this compound are dermal contact, eye contact, and inhalation of aerosols or dust particles. Therefore, a comprehensive PPE strategy must create an effective barrier against these hazards.
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls. Whenever possible, handling of this compound should be conducted within a certified chemical fume hood. This minimizes the risk of inhalation exposure and contains any potential spills.[2] Local exhaust ventilation should be utilized for smaller-scale operations where a fume hood is not feasible. Eyewash stations and safety showers must be readily accessible in any area where this compound is handled.[4]
Personal Protective Equipment (PPE) Selection: A Multi-tiered Approach
The selection of appropriate PPE is dictated by the scale and nature of the work being performed. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (<1g) on Benchtop (with local exhaust) | - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat | Protection against minor splashes and incidental contact. |
| Standard Laboratory Operations (1-50g) in a Fume Hood | - Chemical splash goggles- Nitrile gloves (double-gloving mandatory)- Chemical-resistant laboratory coat- Closed-toe shoes | Enhanced protection against splashes and spills. Goggles provide a better seal than safety glasses. |
| Large-Scale Operations (>50g) or Operations with High Splash/Aerosol Potential | - Full-face shield over chemical splash goggles- Chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves- Chemical-resistant apron over a laboratory coat- Closed-toe shoes | Maximum protection for face, eyes, and body from significant splashes or aerosol generation. |
Visualizing PPE Selection
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the scale of operation.
Step-by-Step Protocol for Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as critical as the selection itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
First Pair of Gloves: Put on the first pair of nitrile gloves.
-
Laboratory Coat/Apron: Don your laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron over the coat.
-
Second Pair of Gloves: If double-gloving, put on the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of the laboratory coat. For high-risk tasks, don the chemical-resistant outer gloves.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
Doffing Procedure:
-
Outer Gloves (if applicable): Remove the outer, chemical-resistant gloves first. Peel them off from the cuff, turning them inside out.
-
Apron (if applicable): Untie and remove the apron, folding the contaminated side inward.
-
Outer Pair of Gloves (if double-gloving): Remove the outer pair of nitrile gloves using the same inside-out technique.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton and remove your laboratory coat, turning the sleeves inside out as you remove it.
-
Inner Gloves: Remove the final pair of gloves, again using the inside-out method.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable PPE and any materials used to clean up spills of this compound must be treated as hazardous waste.
-
Solid Waste: Place contaminated gloves, wipes, and disposable lab coats in a designated, sealed hazardous waste container.[4]
-
Liquid Waste: Any solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not dispose of this chemical down the drain.[2]
-
Sharps: Contaminated needles, scalpels, or other sharps must be disposed of in a designated sharps container.
Consult your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures.
Emergency Procedures: Immediate Actions
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
In case of eye contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.[4]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
By adhering to these stringent PPE protocols and operational plans, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
-
Angene Chemical. (2025, March 12). Safety Data Sheet: 2-(4-Chlorophenyl)ethanol. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2021, January 29). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, March 8). Safety Data Sheet: Benzeneethanol, 4-amino-. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
